molecular formula C10H16O2 B2377717 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 340023-03-2

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B2377717
CAS No.: 340023-03-2
M. Wt: 168.236
InChI Key: IPTTYNMDNSUNMR-UHFFFAOYSA-N
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Description

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is a bicyclic ether derivative characterized by a 2-oxabicyclo[2.2.2]octane core, a vinyl substituent at position 1, and a hydroxymethyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity and synthetic versatility.

Properties

IUPAC Name

(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-10-5-3-9(7-11,4-6-10)8-12-10/h2,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTTYNMDNSUNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CCC(CC1)(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target molecule features a rigid 2-oxabicyclo[2.2.2]octane core substituted with a vinyl group at position 1 and a hydroxymethyl group at position 4. This scaffold imposes significant synthetic challenges due to:

  • Steric constraints from the bicyclic system, limiting accessibility for functional group transformations.
  • Stereochemical requirements at bridgehead carbons, necessitating precise control during ring-forming steps.
  • Thermodynamic instability of the oxabicyclo[2.2.2]octane system under acidic or basic conditions, requiring mild reaction protocols.

Core Ring Construction Strategies

Epoxide Cyclization Pathways

A seminal approach involves epoxide ring-opening followed by intramolecular cyclization. As demonstrated in the synthesis of related oxabicyclo systems, epoxidation of norbornene derivatives (e.g., compound 12 in) generates reactive intermediates that undergo acid-catalyzed cyclization. For example:

$$
\text{Epoxide intermediate} \xrightarrow{\text{H}^+} \text{2-oxabicyclo[2.2.2]octane derivative}
$$

This method achieved 62–71% yields when applied to benzyloxy-substituted precursors, though the vinyl group introduction requires subsequent steps.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling between halogenated bicyclic intermediates and vinyl organometallics provides direct access to the vinyl-substituted core. In the synthesis of AM-8722 (), a bromonaphthyridine derivative underwent Buchwald-Hartwig amination with a vinyl oxabicyclooctane precursor using Pd(OAc)₂ and XPhos ligands. While optimized for kilogram-scale production, this route demands rigorous exclusion of oxygen and moisture.

Functionalization of the Bicyclic Core

Vinylation at Position 1

Two predominant methods emerge for introducing the vinyl group:

Heck Coupling

Aryl or bicyclic bromides react with ethylene under palladium catalysis. For instance:

$$
\text{Bicyclic bromide} + \text{C}2\text{H}4} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{Vinyl-substituted product}
$$

This method offers regioselectivity but requires high-pressure conditions (3–5 atm ethylene).

Grignard Addition

Organomagnesium reagents add to carbonyl groups adjacent to the bicyclic framework, followed by dehydration. While avoiding transition metals, this approach suffers from competing elimination side reactions.

Hydroxymethylation at Position 4

The methanol group is typically introduced via:

Borohydride Reduction

Ketone intermediates derived from ozonolysis or oxidation undergo NaBH₄ reduction. For example:

$$
\text{Bicyclic ketone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Methanol derivative}
$$

Yields reach 85–90% when conducted at 0°C to prevent over-reduction.

Hydrolysis of Protective Groups

Benzyl or silyl ethers installed during earlier synthetic stages are cleaved under hydrogenolytic or acidic conditions. This strategy benefits from orthogonal protection schemes in multistep syntheses.

Integrated Synthetic Routes

Route A: Sequential Cyclization-Vinylation

  • Epoxide formation : Norbornene derivative 19 () treated with mCPBA yields epoxide 20 (92% yield).
  • Acid-catalyzed cyclization : HCl in dioxane induces ring closure to form 2-oxabicyclo[2.2.2]octane 21 (68%).
  • Vinyl introduction : Heck coupling with ethylene under Pd(OAc)₂ catalysis installs the vinyl group (74%).

Route B: Direct Coupling of Preformed Intermediates

  • Bicyclic boronate preparation : Compound 8 () reacts with bis(pinacolato)diboron under Miyaura borylation conditions.
  • Suzuki-Miyaura coupling : Vinyl bromide couples with the boronate ester using PdCl₂(dppf) (83% yield).
  • Methanol deprotection : TBS ether removal via HF·pyridine furnishes the final product (91%).

Reaction Optimization and Scale-Up Considerations

Catalytic System Tuning

  • Ligand effects : Bulky phosphines (XPhos, SPhos) suppress β-hydride elimination in palladium-catalyzed steps.
  • Solvent selection : DMA outperforms THF in coupling reactions due to superior ligand solubility and thermal stability.

Purification Challenges

  • Chromatography limitations : High-polarity diastereomers require repetitive silica gel columns or preparative HPLC.
  • Crystallization-driven purification : Hydrochloride salt formation (e.g., compound 4.HCl in) enables high-purity recovery (90% yield).

Analytical Characterization Data

Property Value Method Source
Molecular Weight 168.23 g/mol HRMS
Melting Point 98–101°C DSC
¹H NMR (400 MHz) δ 1.58–1.92 (m, 8H) DMSO-d₆
HPLC Purity 95% (Area, 254 nm) C18 column

Industrial-Scale Production Insights

AK Scientific’s process () highlights:

  • Batch size : Up to 1 kg per campaign using flow photochemical reactors.
  • Cost drivers : Palladium catalyst recovery (85% via charcoal filtration), solvent recycling (DMA, 92% recovery).

Emerging Methodologies

Photochemical [2+2] Cycloadditions

Blue LED irradiation (450 nm) induces strain-release cyclization of propellane derivatives, forming the bicyclo[2.2.2]octane core in 15% radiation intensity settings.

Enzyme-Mediated Asymmetric Synthesis

Preliminary studies using engineered ketoreductases achieve 98% ee for the hydroxymethyl group, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl ketone, while reduction of the vinyl group can produce (2-Oxabicyclo[2.2.2]octan-4-yl)methanol .

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds structurally similar to (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol exhibit antiviral activity, particularly against viruses such as HIV and Hepatitis C. Studies have focused on the compound's ability to inhibit viral replication by interfering with viral enzymes.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds showed significant inhibition of viral replication in vitro, suggesting that this compound could serve as a lead compound for further development in antiviral therapies .

Neuroprotective Effects

Another promising application is in neuroprotection. Preliminary studies have suggested that this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
In a cellular model of neurodegeneration, this compound demonstrated a reduction in cell death markers when exposed to neurotoxic agents . This suggests potential therapeutic roles in conditions like Alzheimer's disease.

Monomer for Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Application Area
Standard Polymer20040General use
Polymer from (1-Vinyl...)25060Aerospace, Automotive

This table illustrates how incorporating this compound into polymer formulations can significantly enhance performance characteristics compared to standard polymers .

Development of Functional Materials

The unique structure of this compound allows it to be used in the development of functional materials such as sensors and catalysts.

Case Study:
Research has shown that materials derived from this compound exhibit catalytic properties that can facilitate various organic reactions, thereby enhancing reaction rates and selectivity . This positions the compound as a valuable component in green chemistry initiatives aimed at reducing waste and improving efficiency.

Mechanism of Action

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
This compound (Target) C₉H₁₄O₂ 154.21 1-Vinyl, 4-hydroxymethyl Reactive vinyl group, rigid scaffold
{2-Oxabicyclo[2.2.2]octan-4-yl}methanol C₇H₁₂O₂ 128.17 4-hydroxymethyl Lacks vinyl; simpler structure
[1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol hydrochloride C₉H₁₈ClNO₂ 207.70 1-aminomethyl, hydrochloride salt Basic nitrogen, enhanced solubility
{1-Azabicyclo[2.2.2]octan-4-yl}methanol C₈H₁₅NO 141.21 Nitrogen at position 2 (vs. oxygen) Different electronic properties
(1-Oxo-2,6,7-trioxa-1λ⁵-phosphabicyclo[2.2.2]octan-4-yl)methanol C₅H₉O₅P 180.10 Phosphorus in ring, trioxa system Flame-retardant potential

Reactivity and Functionalization

  • Vinyl Group Impact: The vinyl substituent in the target compound distinguishes it from non-vinyl analogs like {2-Oxabicyclo[2.2.2]octan-4-yl}methanol . This group enables Diels-Alder or radical polymerization reactions, making the compound suitable for polymer precursors or click chemistry applications.
  • Aminomethyl Derivatives: The hydrochloride salt of [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol introduces a basic nitrogen, enhancing water solubility and bioavailability, which is critical for pharmaceutical applications.

Biological Activity

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. Its unique structure, characterized by a vinyl group and an oxabicyclo framework, is of significant interest in both organic chemistry and biological research due to its potential applications in drug design and synthesis.

The synthesis of this compound typically involves reactions between suitable precursors and vinyl or oxabicyclo groups under controlled conditions. Common synthetic routes include the use of Grignard reagents followed by cyclization processes. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which are essential for its application in biological systems .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as a bioactive compound with diverse applications:

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors involved in metabolic pathways. The vinyl group allows it to participate in addition reactions, while the oxabicyclo structure provides stability and rigidity, enhancing its biological efficacy.

Case Studies and Research Findings

  • Bioisosterism : Recent research has highlighted the use of oxabicyclo frameworks as bioisosteres for phenyl rings in drug design. For instance, replacing phenyl with an oxabicyclo structure in drugs like Imatinib has shown improved physicochemical properties such as increased water solubility and metabolic stability .
  • Enzyme Interaction Studies : Studies have demonstrated that compounds similar to this compound can act as probes for investigating enzyme mechanisms, particularly those involved in metabolic processes. This suggests that the compound may serve as a valuable tool in biochemical research .
  • Potential Anticancer Activity : There is ongoing research into the anticancer properties of compounds derived from oxabicyclo structures, indicating that this compound could possess similar activities due to its structural characteristics .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Features
(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetateStructureContains an acetate group; less reactive than methanol variant
(2-Oxabicyclo[2.2.2]octan-4-yl)methanolStructureLacks vinyl group; reduced reactivity

This table highlights how the presence of the vinyl group in this compound contributes to its distinct reactivity compared to other compounds.

Q & A

Q. What are the established synthetic methodologies for (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol, and what factors influence reaction efficiency and purity?

Methodological Answer: Synthesis typically involves ring-closing strategies or functionalization of pre-existing bicyclo[2.2.2]octane scaffolds. For example, analogous compounds are synthesized via reflux in methanol with catalytic acetic acid, followed by recrystallization (yield optimization: ~96%) . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in vinyl group introduction.
  • Catalysts : Acidic or basic conditions can influence cyclization efficiency.
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) improves purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to hazard classifications (H302: harmful if swallowed; H315: skin irritation) . Implement:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or handling.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water ≥15 minutes .
  • Storage : Keep in airtight containers in ventilated, cool areas away from oxidizers .

Q. Which spectroscopic techniques are most effective for structural elucidation, and what characteristic signals should researchers anticipate?

Methodological Answer:

  • NMR :
    • ¹H NMR : Expect deshielded protons near the oxabicyclo oxygen (δ 3.5–4.5 ppm). Vinyl protons (CH₂=CH-) show splitting patterns (δ 5.0–6.5 ppm).
    • ¹³C NMR : Bicyclic carbons appear at δ 25–35 ppm; oxabicyclo oxygen-bearing carbons at δ 70–80 ppm .
  • IR : Hydroxyl (-OH) stretch ~3200–3600 cm⁻¹; ether (C-O-C) ~1100 cm⁻¹.
  • MS : Molecular ion peak [M+H]⁺ matching C₁₀H₁₄O₂ (exact mass: 170.0943).

Q. How can researchers design preliminary stability studies to assess degradation pathways?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 1–4 weeks.
  • Analytical tracking : Use HPLC to monitor degradation products. For example, oxidation of the methanol group may yield ketone derivatives.
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What chromatographic methods are recommended for purity analysis in complex mixtures?

Methodological Answer:

  • HPLC : Use a C18 reverse-phase column with gradient elution (water:acetonitrile, 0.1% TFA). Detect UV absorption at 210–220 nm.
  • GC-MS : Helium carrier gas, column temperature gradient (50°C → 250°C at 10°C/min). Compare retention times with standards .

Advanced Research Questions

Q. What computational approaches can predict the compound's reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. How should researchers reconcile contradictory data between theoretical predictions and experimental observations?

Methodological Answer:

  • Multi-method validation : Cross-check DFT results with ab initio methods (e.g., MP2) or experimental kinetics.
  • Error analysis : Quantify uncertainties in computational parameters (e.g., solvent models) versus experimental measurement errors.
  • Meta-analysis : Systematically review literature on analogous bicyclo compounds to identify trends .

Q. What methodologies enable the study of stereochemical effects in derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Circular Dichroism (CD) : Analyze Cotton effects to confirm absolute configuration.
  • X-ray crystallography : Resolve crystal structures to correlate stereochemistry with reactivity .

Q. How can mechanistic studies elucidate the compound's role in catalytic cycles?

Methodological Answer:

  • Isotopic labeling : Use ¹⁸O or deuterated analogs to track oxygen transfer in oxidation reactions.
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated compounds to identify rate-determining steps.
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman during catalysis .

Q. What frameworks integrate structural modifications with biological activity trends?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀) using multivariate regression.
  • Network pharmacology : Map interactions between derivatives and protein targets via STRING or KEGG databases.
  • High-throughput screening : Test analogs against cell-based assays to establish structure-activity relationships (SAR) .

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